molecular formula C6H14ClNO3 B13514261 (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride

Cat. No.: B13514261
M. Wt: 183.63 g/mol
InChI Key: LNAKNBUHELSQDD-BTVCFUMJSA-N
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Description

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is a chiral organic compound with significant applications in various scientific fields. It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of cyclohexane derivatives in the presence of ammonia or amines under controlled conditions. The reaction is often carried out using palladium or platinum catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol
  • (1R,2R,3R,4S)-4-hydroxycyclohexane-1,2,3-triol
  • (1R,2R,3R,4S)-4-methylcyclohexane-1,2,3-triol

Uniqueness

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is unique due to its specific stereochemistry and the presence of an amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride, often referred to as ACHC, is a compound of significant interest in medicinal chemistry due to its structural similarity to naturally occurring amino acids and its potential biological activities. This article explores the biological activity of ACHC through various studies and findings, highlighting its mechanisms of action, therapeutic potentials, and biochemical interactions.

Chemical Structure and Properties

ACHC is a β-amino acid characterized by the presence of three hydroxyl groups and an amine group on a cyclohexane ring. Its molecular formula is C6H13N1O3C_6H_{13}N_1O_3 with a molecular weight of approximately 145.17 g/mol. The stereochemistry of ACHC is crucial for its biological function, as it influences how the compound interacts with biological systems.

ACHC exhibits several biological activities that are primarily attributed to its interaction with various enzymes and receptors. Research indicates that it can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. For example:

  • Inhibition of Glycosylation : ACHC has been shown to inhibit glycosylation processes in cells, which can affect protein folding and function. This property is particularly relevant in the context of cancer biology where glycosylation patterns are altered.
  • Neuroprotective Effects : Studies have suggested that ACHC may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Therapeutic Applications

The therapeutic potential of ACHC spans several areas:

  • Anticancer Activity : Preliminary studies indicate that ACHC can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases.
  • Metabolic Disorders : Due to its structural similarity to glucose and other carbohydrates, ACHC may play a role in modulating glucose metabolism, making it a candidate for further research in diabetes management.

Table 1: Summary of Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
Glycosylation InhibitionInterferes with enzyme activity ,
NeuroprotectionModulates neurotransmitter levels ,
Anticancer EffectsInduces apoptosis and cell cycle arrest ,
Metabolic RegulationAffects glucose metabolism ,

Case Study: Neuroprotective Effects

A study published in 2023 investigated the neuroprotective effects of ACHC on rat models subjected to oxidative stress. The results showed that administration of ACHC significantly reduced markers of oxidative damage and improved cognitive function compared to control groups. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study: Anticancer Activity

In vitro studies have demonstrated that ACHC can inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells. The compound was found to induce apoptosis through the intrinsic pathway by activating caspase-9 and caspase-3. These findings suggest that ACHC could be developed as a novel anticancer agent.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h3-6,8-10H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1

InChI Key

LNAKNBUHELSQDD-BTVCFUMJSA-N

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]([C@H]1N)O)O)O.Cl

Canonical SMILES

C1CC(C(C(C1N)O)O)O.Cl

Origin of Product

United States

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